molecular formula C28H52N2O7 B583133 Stearoyl-NTA CAS No. 581064-76-8

Stearoyl-NTA

Cat. No.: B583133
CAS No.: 581064-76-8
M. Wt: 528.731
InChI Key: JAAUCYMGQJPQLE-DEOSSOPVSA-N
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Scientific Research Applications

Stearoyl-NTA has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Stearoyl-NTA, also known as 2-[carboxymethyl-[(3R)-7-(octadecanoylamino)-2-oxoheptan-3-yl]amino]acetic acid, primarily targets Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that converts saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .

Mode of Action

This compound interacts with its target, SCD1, by inhibiting its activity . This inhibition disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to a decrease in the proliferation, invasion, sternness, and chemoresistance of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid biosynthesis pathway . By inhibiting SCD1, this compound disrupts the balance of saturated and monounsaturated fatty acids, which can influence cellular membrane physiology and signaling . This disruption can lead to broad effects on human physiology, including potential impacts on cancer progression .

Result of Action

The inhibition of SCD1 by this compound results in a decrease in the proliferation, invasion, sternness, and chemoresistance of cancer cells . This could potentially slow down or halt the progression of certain types of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, including factors such as hypoxia, can affect the expression and regulation of SCD1 . Additionally, diet and metabolism can also play a role in the regulation of SCD1 . These factors could potentially influence the efficacy and stability of this compound.

Biochemical Analysis

Biochemical Properties

Stearoyl-NTA plays a crucial role in biochemical reactions . It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme Stearoyl-CoA Desaturase 1 (SCD1), which converts saturated fatty acids to monounsaturated fatty acids . The nature of these interactions involves the conversion of this compound by SCD1, which contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by altering the fatty acid profile of these cells, producing diverse effects on cellular function . For instance, high expression of SCD1, which uses this compound as a substrate, is correlated with metabolic diseases such as obesity and insulin resistance .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its interactions with SCD1 . SCD1 converts this compound, altering the fatty acid profile of cells. This conversion process involves binding interactions with the enzyme, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving the developing olive fruit . These studies have shown that the expression of the enzyme that interacts with this compound, SCD1, is temporally regulated during the development of the olive fruit .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in an animal model of Multiple Sclerosis, it was found that this compound acts as an endogenous brake on regulatory T-cell differentiation and augments autoimmunity in a T cell-dependent manner .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid desaturation . It interacts with the enzyme SCD1, which is involved in the conversion of saturated fatty acids to monounsaturated fatty acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stearoyl-NTA typically involves the reaction of stearic acid with nitrilotriacetic acid. The process can be carried out under mild conditions with the use of catalysts to facilitate the reaction. One common method involves the esterification of stearic acid with nitrilotriacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Stearoyl-NTA undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides or peroxides under specific conditions.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

    Substitution: this compound can participate in nucleophilic substitution reactions where the nitrotriacetic acid moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

Comparison with Similar Compounds

Uniqueness of Stearoyl-NTA: this compound is unique due to its combination of a fatty acid chain and a nitrotriacetic acid moiety, which imparts both surfactant and chelating properties. This dual functionality makes it particularly useful in applications requiring both solubilization and metal ion sequestration .

This compound stands out among similar compounds for its versatility and effectiveness in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-[carboxymethyl-[(3R)-7-(octadecanoylamino)-2-oxoheptan-3-yl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H54N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27(33)30-22-19-18-20-26(25(2)32)31(23-28(34)35)24-29(36)37/h26H,3-24H2,1-2H3,(H,30,33)(H,34,35)(H,36,37)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQKISBGDGBXIG-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)C)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)C)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H54N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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